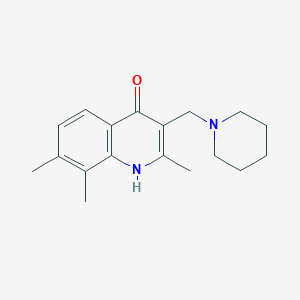![molecular formula C10H10N6S B5602154 6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported, showcasing a variety of methods to construct complex structures. For example, Draper and Castle (1983) detailed the synthesis of 4-(3,5-dimethylpyrazol-1-yl)-v-triazolo[4,5-d]pyridazine and its derivatives, illustrating foundational techniques in synthesizing triazolo-pyridazine compounds with potential biological activities (Draper & Castle, 1983). These methodologies often involve multi-step reactions, utilizing starting materials such as pyrazolyl ethanones and aminotriazolethiols to construct the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that incorporate nitrogen atoms. The structure determination is typically achieved through spectroscopic techniques, including NMR and X-ray crystallography. Salem et al. (2016) provide insights into the structural aspects of novel triazolo-thiadiazines, which share a similar heterocyclic motif (Salem et al., 2016). These studies underline the importance of precise structural elucidation in understanding the chemical behavior of such compounds.
Chemical Reactions and Properties
Heterocyclic compounds like "6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione" undergo a variety of chemical reactions, including cyclocondensation and nucleophilic substitution. Desenko et al. (1998) explored cyclocondensation reactions involving triazolo-pyrimidines, revealing pathways to synthesize novel compounds with potential biological activity (Desenko et al., 1998). These reactions are crucial for the functionalization of the core structure and for introducing diverse substituents that can modulate the compound's physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione derivatives have demonstrated potential in antiviral applications. Specifically, some of these compounds have shown promising activity against the hepatitis A virus (HAV). A study conducted by Shamroukh and Ali (2008) detailed the synthesis of various triazolo[4,3-b]pyridazine derivatives and their subsequent testing against HAV, revealing notable antiviral properties (Shamroukh & Ali, 2008).
Antibacterial Properties
Compounds related to 6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione have shown efficacy in combating bacterial infections. Govori et al. (2009) synthesized various triazole-thiones with similar structures and reported their antibacterial properties, suggesting a potential application of such compounds in fighting bacterial infections (Govori et al., 2009).
Anticancer Potential
Recent studies have explored the anticancer potential of triazolo-pyridazine derivatives. Pei et al. (2022) synthesized a series of [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives, including compounds structurally related to this compound. They found that these compounds exhibited significant anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Pei et al., 2022).
Antimicrobial Activities
Some derivatives of this compound have been shown to possess significant antimicrobial activities. El-Salam et al. (2013) synthesized heterocyclic compounds based on pyridazine-thione and reported high responsiveness against both gram-positive and gram-negative bacteria, as well as fungi. This suggests a broad spectrum of antimicrobial applications for these compounds (El-Salam et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6S/c1-6-5-7(2)15(13-6)9-4-3-8-11-12-10(17)16(8)14-9/h3-5H,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNOFTCHHLFURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NNC3=S)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




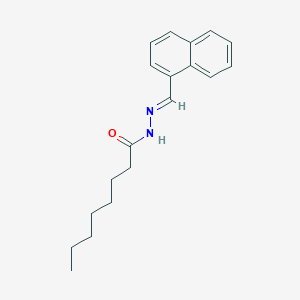
![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)
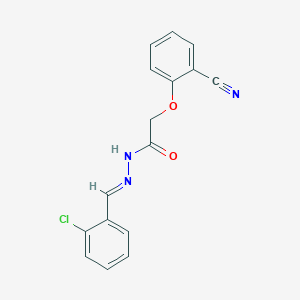
![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

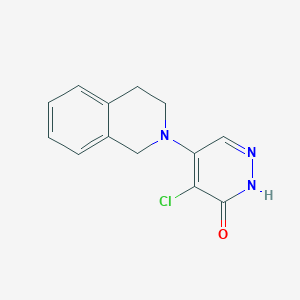
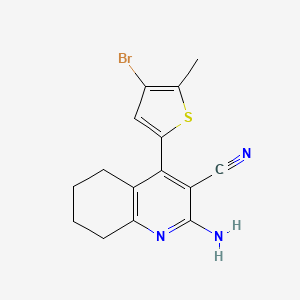
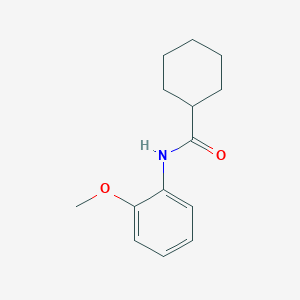
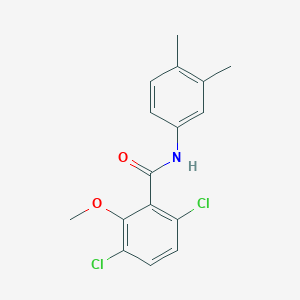
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)
![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)
